Cas no 25948-15-6 (2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol)

2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol is a nitro-substituted pyridine derivative with a functionalized ethanolamine side chain. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, enabling potential applications as an intermediate in the synthesis of bioactive molecules. The presence of the nitro group enhances reactivity, facilitating further chemical modifications, while the ethanolamine moiety offers opportunities for derivatization. Its well-defined molecular structure allows for precise control in synthetic pathways, making it valuable for developing targeted compounds. The product is typically characterized by high purity and stability under standard storage conditions, ensuring reliability in research and industrial applications.
2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol structure
25948-15-6 structure
Product Name:2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol
CAS No:25948-15-6
MF:C8H11N3O3
MW:197.191241502762
CID:263671
PubChem ID:117676
Update Time:2025-10-30

2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol Chemical and Physical Properties

Names and Identifiers

    • Ethanol,2-[methyl(5-nitro-2-pyridinyl)amino]-
    • 2-[methyl-(5-nitropyridin-2-yl)amino]ethanol
    • 2-[N-methyl-N-(5-nitro-2-pyridyl)amino]ethanol
    • (2-hydroxy-ethyl)-methyl-(5-nitro-pyridin-2-yl)-amine
    • 2-(methyl(5-nitropyridin-2-yl)amino)ethanol
    • 2-[Methyl-(5-nitro-[2]pyridyl)-amino]-aethanol
    • 2-[methyl-(5-nitro-[2]pyridyl)-amino]-ethanol
    • 2-[methyl-(5-nitro-2-pyridyl)amino]ethanol
    • 2-[methyl-(5-nitro-pyridin-2-yl)-amino]-et
    • 2-[methyl(5-nitropyridin-2-yl)amino]ethanol
    • AC1L3LCT
    • AC1Q208S
    • AC1Q3XHV
    • AC1Q3XHW
    • AR-1D7147
    • SureCN2790806
    • DTXSID80180617
    • 2-(N-Methyl-N-(5-nitro-2-pyridyl)amino)ethanol
    • JMCDFZGHBZLEAP-UHFFFAOYSA-N
    • FT-0734722
    • 2-(N-hydroxyethyl-N-methylamino)-5-nitropyridine
    • E87382
    • 2-[Methyl(5-nitro-2-pyridinyl)amino]ethanol
    • A1-64087
    • NS00027998
    • 25948-15-6
    • SCHEMBL2790806
    • 2-[Methyl-(5-Nitro-Pyridin-2-Yl)-Amino]-Ethanol
    • AKOS009016378
    • EINECS 247-359-1
    • 2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol
    • Inchi: 1S/C8H11N3O3/c1-10(4-5-12)8-3-2-7(6-9-8)11(13)14/h2-3,6,12H,4-5H2,1H3
    • InChI Key: JMCDFZGHBZLEAP-UHFFFAOYSA-N
    • SMILES: OCCN(C)C1C=CC(=CN=1)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 197.08013
  • Monoisotopic Mass: 197.08004122g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 195
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.5
  • Topological Polar Surface Area: 82.2Ų

Experimental Properties

  • PSA: 79.5

2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M342678-10mg
2-[Methyl-(5-nitro-pyridin-2-yl)-amino]ethanol
25948-15-6
10mg
$ 50.00 2022-06-03
TRC
M342678-50mg
2-[Methyl-(5-nitro-pyridin-2-yl)-amino]ethanol
25948-15-6
50mg
$ 115.00 2022-06-03
TRC
M342678-100mg
2-[Methyl-(5-nitro-pyridin-2-yl)-amino]ethanol
25948-15-6
100mg
$ 160.00 2022-06-03

Additional information on 2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol

Professional Introduction to 2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol (CAS No. 25948-15-6)

2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol, identified by the Chemical Abstracts Service Number (CAS No.) 25948-15-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of nitro-substituted pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a methyl group and a nitro group on the pyridine ring, combined with an aminoethanol side chain, contribute to its unique chemical properties and reactivity.

The nitro-pyridine core is a key pharmacophore in many bioactive molecules, exhibiting capabilities such as modulating enzyme activity, interacting with nucleic acids, and influencing signal transduction pathways. In recent years, nitro-pyridine derivatives have been extensively studied for their roles in developing novel drugs targeting various diseases, including cancer, inflammation, and infectious disorders. The 2-methyl substitution at the 3-position of the pyridine ring further enhances the compound's electronic distribution and steric environment, making it a valuable scaffold for medicinal chemists.

The aminoethanol moiety in 2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol introduces both basic and hydroxyl functionalities, which can participate in hydrogen bonding interactions and influence solubility. This feature makes the compound particularly interesting for drug design, as it allows for versatile interactions with biological targets. Additionally, the hydroxyl group provides a site for further chemical modifications, enabling the synthesis of analogs with tailored properties.

Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol and biological targets. Studies have shown that this compound can exhibit binding affinity to enzymes such as kinases and phosphodiesterases, which are critical in regulating cellular processes. The nitro group's redox-active nature also suggests potential applications in developing prodrugs or bioactivatable agents that release active species under specific physiological conditions.

In the realm of drug discovery, 2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol has been explored as a lead compound for developing treatments against several neurological disorders. The pyridine scaffold is known to penetrate the blood-brain barrier effectively, making it an attractive candidate for central nervous system (CNS) therapies. Preliminary studies have indicated that derivatives of this compound may modulate neurotransmitter systems involved in conditions such as depression, anxiety, and neurodegenerative diseases.

The synthesis of 2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol involves multi-step organic transformations that highlight its synthetic accessibility while maintaining high purity standards. Key synthetic strategies include nucleophilic substitution reactions on halogenated pyridines followed by functional group interconversions to introduce the aminoethanol side chain. Advances in catalytic methods have further optimized these synthetic routes, enabling scalable production suitable for preclinical and clinical investigations.

The pharmacological profile of 2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol is being actively investigated through both in vitro and in vivo models. In cell-based assays, this compound has demonstrated potential inhibitory effects on various enzymes relevant to disease pathways. Animal studies have provided insights into its pharmacokinetic behavior and preliminary evidence of biological activity in relevant disease models. These findings support its continued development as a therapeutic agent or as a tool compound for mechanistic studies.

The versatility of nitro-pyridine derivatives, exemplified by 2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol, lies in their ability to be modified at multiple positions to achieve desired pharmacological outcomes. Researchers are exploring strategies such as bioisosteric replacements, stereochemical variations, and appending additional functional groups to enhance potency and selectivity. The integration of machine learning algorithms into drug design has accelerated the identification of promising analogs based on structural features similar to known bioactive molecules.

As our understanding of disease mechanisms evolves, so does the demand for innovative therapeutic agents like 2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol. Its unique structural attributes position it as a valuable building block for future drug candidates targeting complex diseases with multifactorial etiologies. Collaborative efforts between academic researchers and industry scientists are essential to translate these findings into tangible medical benefits for patients worldwide.

The future prospects for CAS No. 25948-15-6 include its exploration in combinatorial therapies where it may synergize with other drugs to improve treatment outcomes. Additionally, its potential as an intermediate in synthesizing more complex molecules underscores its importance in medicinal chemistry research pipelines. As regulatory pathways continue to evolve for novel therapeutics, compounds like 2-Methyl-(5-nitro-pyridin-2-yl)-aminoethanol will play a crucial role in advancing our arsenal against human diseases.

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